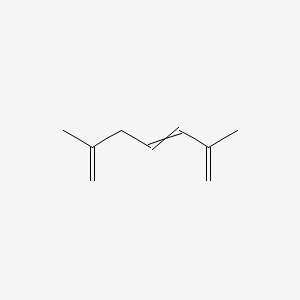
2,6-Dimethylhepta-1,3,6-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylhepta-1,3,6-triene is an organic compound with the molecular formula C9H14. It is a branched-chain hydrocarbon featuring a conjugated diene system, which makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene system. Another method involves the dehydrohalogenation of a suitable halogenated precursor.
Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic processes that involve the use of transition metal catalysts to facilitate the formation of the conjugated diene system. These processes are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 2,6-Dimethylhepta-1,3,6-triene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form epoxides, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products Formed:
Oxidation: Epoxides, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or sulfonated derivatives.
科学研究应用
2,6-Dimethylhepta-1,3,6-triene has various applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 2,6-Dimethylhepta-1,3,6-triene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the mechanism typically involves the formation of a reactive intermediate that attacks the double bond. The molecular targets and pathways involved vary based on the application, but often include enzymes and other biological macromolecules.
相似化合物的比较
2,6-Dimethylhepta-1,3,6-triene is similar to other conjugated dienes such as 1,3,5-hexatriene and 1,4-pentadiene. its branched structure and specific substitution pattern make it unique in terms of reactivity and applications. Other similar compounds include:
1,3,5-Hexatriene: A linear conjugated diene.
1,4-Pentadiene: A conjugated diene with a different substitution pattern.
属性
CAS 编号 |
19549-86-1 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC 名称 |
2,6-dimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C9H14/c1-8(2)6-5-7-9(3)4/h5-6H,1,3,7H2,2,4H3 |
InChI 键 |
BEVRACFYDJMTEY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC=CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


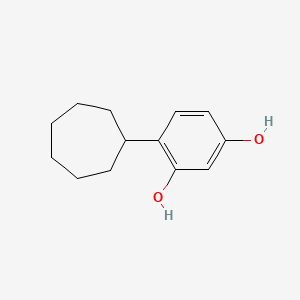

![trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate](/img/structure/B15354230.png)
![n-Butyl-2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B15354238.png)
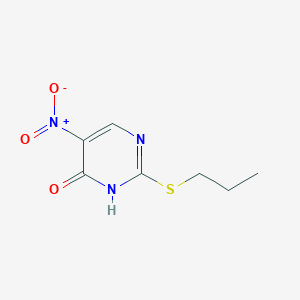
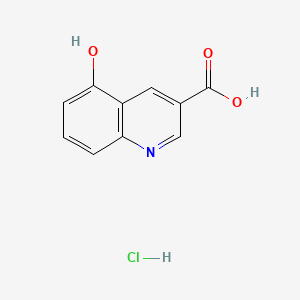
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyrrolidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B15354257.png)
![4-[2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholine](/img/structure/B15354264.png)
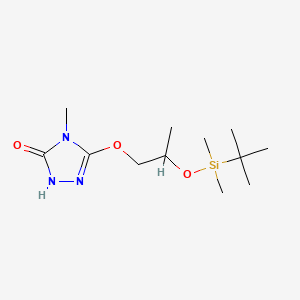

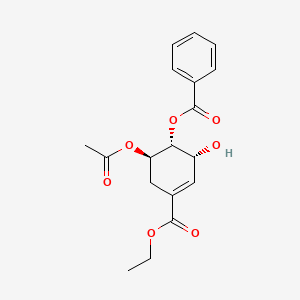
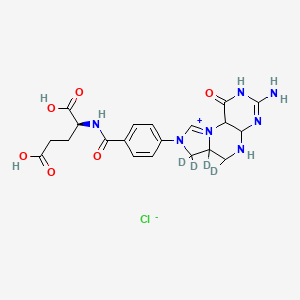

![(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15354313.png)
